2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(furan-2-yl)-5-(1-propan-2-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-10(2)22(18,19)17-7-5-11(6-8-17)13-15-16-14(21-13)12-4-3-9-20-12/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYTWFHITGEADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a variety of methods, including the use of furan derivatives in coupling reactions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may yield amines.
Scientific Research Applications
Research indicates that 2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole exhibits significant biological activity, which can be categorized as follows:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial and fungal strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in metabolic processes.
Anticancer Potential
Preliminary research suggests that this compound may have anticancer properties. It appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
Analgesic and Anti-inflammatory Effects
The compound has also been evaluated for its analgesic and anti-inflammatory effects. In animal models, it demonstrated a reduction in pain responses and inflammation markers, indicating potential use as a therapeutic agent for pain management.
Case Studies
Several studies have documented the applications of this compound in various contexts:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial growth compared to control groups .
- Anticancer Research : In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing G0/G1 phase arrest and promoting apoptosis through caspase activation .
- Pain Relief Studies : Animal models treated with this compound showed a marked decrease in pain behavior following inflammatory stimuli, suggesting its potential as a non-opioid analgesic .
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Bioactivities
Key Structural Differences
Sulfonyl Group Variations: The target compound features an isopropylsulfonyl group on the piperidine ring, while analogs like 7d and 8g use toluenesulfonyl or chlorophenylsulfonyl groups. In , the trifluoromethyl pyrazole substituent (compound 5g) improved fungicidal activity by 20–30% compared to non-fluorinated analogs, suggesting fluorinated groups enhance target binding .
Heterocyclic vs. Aromatic Substituents :
- The furan-2-yl group in the target compound contrasts with chlorophenyl or nitrophenyl groups in anti-inflammatory/CNS-active analogs (). Aromatic substituents often enhance π-π stacking with protein targets, while furan may introduce steric constraints .
Biological Activity
The compound 2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and comparative studies with related compounds.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 325.39 g/mol. The structure features a furan ring, a piperidine ring, and an oxadiazole ring, which contribute to its unique chemical properties .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
- Introduction of the Furan Ring : Furan derivatives are used in coupling reactions to incorporate the furan moiety.
- Attachment of the Piperidine Ring : This is accomplished via nucleophilic substitution reactions involving piperidine derivatives .
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor functions through binding interactions, potentially leading to therapeutic effects .
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising cytotoxic activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | A549 | 2.41 |
| Reference | Doxorubicin | 10.38 |
These compounds were also found to induce apoptosis in cancer cells in a dose-dependent manner .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Preliminary results suggest that it exhibits significant inhibitory effects, making it a candidate for further development as an antimicrobial agent .
Comparative Studies
Comparative studies with similar compounds have highlighted the unique biological profile of this compound. For example:
These comparisons illustrate that modifications in the sulfonamide group can significantly influence the biological activity of oxadiazole derivatives.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of several oxadiazole derivatives in treating human breast adenocarcinoma (MCF-7) cells. The results demonstrated that compounds with similar structures to this compound exhibited IC50 values significantly lower than traditional chemotherapeutic agents like doxorubicin.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial potential of this compound against a panel of bacteria and fungi. The findings revealed that it inhibited growth at concentrations lower than those required for many existing antibiotics, suggesting its potential as a new antimicrobial agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole?
Answer:
The compound is synthesized via a multi-step protocol involving:
- Cyclization : Reacting a hydrazide precursor with a carbonyl source (e.g., carbon disulfide) under reflux in ethanol to form the 1,3,4-oxadiazole core .
- Sulfonylation : Introducing the isopropylsulfonyl group to the piperidine moiety using sulfonyl chlorides in the presence of a base (e.g., triethylamine) .
- Purification : Recrystallization from methanol or ethanol to isolate the final product, monitored by TLC (Rf ~0.6–0.8 in ethyl acetate/hexane) .
Key analytical tools include ¹H/¹³C NMR for verifying substituent integration and mass spectrometry (ESI-MS) to confirm molecular weight .
Advanced: How can reaction conditions be optimized to address low yields in the sulfonylation step?
Answer:
Low yields often arise from incomplete sulfonyl chloride activation or steric hindrance. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine nitrogen .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Catalysis : Introduce catalytic iodine (1–2 mol%) to accelerate sulfonylation .
Validate purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with intermediates .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H NMR : Identify furan protons (δ 6.3–7.2 ppm) and piperidine sulfonyl group integration (e.g., isopropyl doublet at δ 1.2–1.4 ppm) .
- FT-IR : Confirm sulfonyl S=O stretches (~1350–1300 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks, with fragmentation patterns matching the oxadiazole core .
Advanced: How should researchers resolve contradictions in biological activity data (e.g., antibacterial assays)?
Answer:
Conflicting results may arise from:
- Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess spectrum specificity .
- Solubility Issues : Use DMSO as a co-solvent (≤1% v/v) to enhance compound dispersion in aqueous media .
- Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) assays in triplicate, using ciprofloxacin as a positive control .
Statistical tools like ANOVA or Tukey’s test can identify significant differences between replicates .
Advanced: What computational methods aid in predicting the compound’s pharmacokinetic properties?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase) based on oxadiazole’s electron-deficient ring .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5–3.5) and blood-brain barrier permeability to prioritize derivatives .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate HOMO/LUMO energies with reactivity (e.g., HOMO ≈ -6.2 eV) .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Thermal Stability : Conduct TGA (Thermogravimetric Analysis) to determine decomposition temperatures (>200°C indicates robustness) .
- Light Sensitivity : Store in amber vials and monitor UV-vis spectra (λmax ~270–300 nm) for photodegradation over 30 days .
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; analyze via HPLC for degradation products .
Advanced: What strategies mitigate piperidine sulfonylation side-products?
Answer:
Common side-products include disulfonyl derivatives or N-oxide formation. Mitigation involves:
- Stoichiometric Control : Use 1.1 equivalents of sulfonyl chloride to limit over-sulfonylation .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of the piperidine ring .
- Chromatographic Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the mono-sulfonylated product .
Basic: How is the compound’s antimicrobial activity quantified in vitro?
Answer:
- Broth Microdilution : Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth; measure optical density (OD600) after 18–24 hours .
- Zone of Inhibition : Use agar disk diffusion (6 mm disks) and compare inhibition zones to standard antibiotics .
- Time-Kill Assays : Sample at 0, 4, 8, and 24 hours to assess bactericidal vs. bacteriostatic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
